BenchChemオンラインストアへようこそ!

1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

For systematic SAR campaigns targeting FAAH or mapping optimal spatial positioning of terminal aromatic rings, this phenethyl-urea-thiadiazole-piperidine scaffold is a critical probe. Its unique two-carbon ethylene spacer and calculated logP of ~3.1 provide a structurally distinct profile versus phenyl or diphenylmethyl analogs, directly impacting conformational flexibility and hydrophobic interactions. Available exclusively as a screening compound (>90% purity), it is ideal for building focused libraries. Secure this research-use-only compound now to validate its differentiated target engagement profile in your in vitro assays.

Molecular Formula C16H21N5OS
Molecular Weight 331.44
CAS No. 2034379-82-1
Cat. No. B2456678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
CAS2034379-82-1
Molecular FormulaC16H21N5OS
Molecular Weight331.44
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NCCC2=CC=CC=C2)C3=NSN=C3
InChIInChI=1S/C16H21N5OS/c22-16(17-9-6-13-4-2-1-3-5-13)19-14-7-10-21(11-8-14)15-12-18-23-20-15/h1-5,12,14H,6-11H2,(H2,17,19,22)
InChIKeyGPJJSOVRHDVWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2034379-82-1): Compound Class and Baseline Characteristics for Scientific Procurement


1-(2-Phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2034379-82-1) is a synthetic small molecule (C₁₆H₂₁N₅OS, MW 331.44 g/mol) belonging to the thiadiazole-piperidine urea class . The compound is commercially available as a screening compound from the ChemBridge library (catalog ID 26845648) with a purity of >90% . It features a 1,2,5-thiadiazole ring linked via a piperidine spacer to a phenethylurea group, a scaffold that has been explored in medicinal chemistry for fatty acid amide hydrolase (FAAH) inhibition and other targets [1]. This compound is supplied for research purposes only and is not FDA-approved for any therapeutic indication .

Why 1-(2-Phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea Cannot Be Replaced by Generic Analogs


Thiadiazole-piperidine ureas are not interchangeable. Within this scaffold, even minor modifications to the N-substituent—such as replacing phenethyl with phenyl, diphenylmethyl, or 2,6-difluorophenyl—can profoundly alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles, as documented in FAAH inhibitor SAR studies [1]. The phenethyl group in CAS 2034379-82-1 introduces a two-carbon spacer between the urea nitrogen and the phenyl ring, which is absent in the direct phenyl analog (CAS 2309571-06-8) and absent or modified in other comparators. This structural variation is predicted to affect both conformational flexibility and hydrophobic interactions, making substitution by any single analog without experimental validation scientifically unsound [1]. The quantitative evidence below, while limited by the compound's early-stage screening status, highlights the specific differentiating features that a procurement decision should consider.

Quantitative Differentiation Evidence for 1-(2-Phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea


Structural Differentiation: Phenethyl Spacer vs. Direct Phenyl Attachment in Thiadiazole-Piperidine Ureas

CAS 2034379-82-1 contains a phenethyl group (C₆H₅-CH₂-CH₂-) attached to the urea nitrogen, providing a two-carbon linker between the aromatic ring and the urea core. This contrasts with the closest analog, 1-phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2309571-06-8), which has a direct phenyl attachment (C₆H₅-) with no aliphatic spacer [1]. The two-carbon spacer increases the number of rotatable bonds from 4 (phenyl analog) to 6 (phenethyl analog), enhancing conformational flexibility and potentially enabling the phenyl ring to access distinct hydrophobic sub-pockets [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Lipophilicity Differentiation: Calculated logP and Implications for Membrane Permeability

The target compound has a calculated logP of approximately 3.1 (ALOGPS 2.1), reflecting the lipophilic contribution of the phenethyl group. By comparison, the diphenylmethyl analog (CAS 2097913-30-7) has a calculated logP of approximately 4.2, while the direct phenyl analog (CAS 2309571-06-8) has a calculated logP of approximately 2.5 [1]. The phenethyl derivative occupies an intermediate lipophilicity range (logP ~3.1) that falls within optimal drug-like space, whereas the diphenylmethyl analog exceeds typical oral drug guidelines (logP <5, ideal <3), and the phenyl analog may have insufficient lipophilicity for efficient membrane passage [2].

Physicochemical Properties ADME Drug-likeness

Hydrogen-Bond Donor Capacity and Urea Pharmacophore Positioning

The target compound possesses two hydrogen-bond donor (HBD) groups—both contributed by the urea NH groups—which is identical to all analogs in the thiadiazole-piperidine urea series. However, the phenethyl substituent's ethylene spacer positions the terminal phenyl ring differently relative to the urea pharmacophore compared to the benzyl analog (1-[(4-methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea, CAS 2320209-73-0), which has a one-carbon (methylene) spacer [1]. This spatial difference may affect the complementarity of the phenyl ring with aromatic residues in the target binding site, and has been shown in related FAAH inhibitor series to modulate inhibitor potency by up to 10-fold [2].

Pharmacophore Modeling Target Engagement Urea SAR

Commercial Availability and Purity: Quantified Procurement Parameters

The target compound is available as a ChemBridge screening compound (ID 26845648) with a documented purity of >90%, supplied by AbMole (Cat. No. M65844) and listed across multiple reputable vendor catalogs including ZINC, Molport, and Vitas-M . Unlike many close analogs in the thiadiazole-piperidine urea series—which may be available only as custom synthesis products with variable purity and lead times—CAS 2034379-82-1 benefits from established supply chain availability, enabling rapid procurement for follow-up screening or hit validation .

Chemical Procurement Screening Libraries Compound Sourcing

Recommended Research and Screening Applications for 1-(2-Phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea


Linker-Length SAR Exploration in Thiadiazole-Piperidine Urea Series

The phenethyl substituent of CAS 2034379-82-1 provides a structurally distinct linker length (two-carbon ethylene spacer) compared to direct phenyl, benzyl (one-carbon), and diphenylmethyl (bulky) analogs. This compound is best deployed as a probe in systematic SAR campaigns aimed at mapping the optimal spatial positioning of the terminal aromatic ring for target engagement, as supported by the structural differentiation evidence in Section 3 Evidence Item 1 [1].

ADME Profiling of Intermediate-Lipophilicity Thiadiazole Ureas

With a calculated logP of ~3.1—intermediate between the more hydrophilic phenyl analog (logP ~2.5) and the more lipophilic diphenylmethyl analog (logP ~4.2)—this compound is suited for in vitro permeability and solubility assays where balanced lipophilicity is hypothesized to confer favorable absorption characteristics. This application derives from the lipophilicity differentiation established in Section 3 Evidence Item 2 [2].

Hit Validation and Follow-Up in FAAH or Related Serine Hydrolase Screening

Given the documented activity of structurally related thiadiazole-piperidine/piperazine ureas as FAAH inhibitors, this compound can serve as a screening hit follow-up tool to evaluate the impact of the phenethyl modification on FAAH potency and selectivity. The class-level SAR from the FAAH literature, as referenced in Section 3 Evidence Item 3, supports this application scenario [3].

Procurement-Optimized Building Block for Focused Library Synthesis

The multi-vendor availability and defined purity (>90%) of CAS 2034379-82-1 make it a practical choice as a building block for synthesizing focused libraries where the phenethyl-urea-thiadiazole-piperidine scaffold serves as a core for diversification. This scenario is grounded in the commercial availability evidence presented in Section 3 Evidence Item 4 .

Quote Request

Request a Quote for 1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.